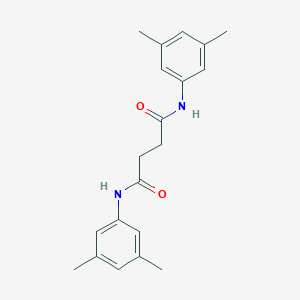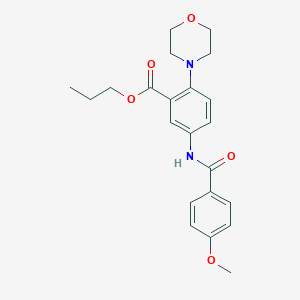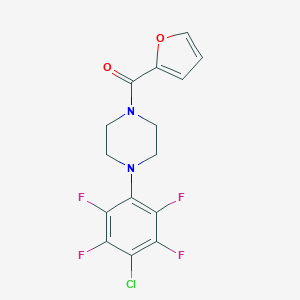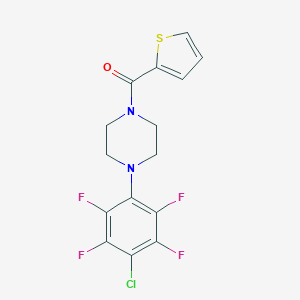
N~1~,N~4~-bis(3,5-dimethylphenyl)succinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(3,5-dimethylphenyl)succinamide is an organic compound with the molecular formula C20H24N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3,5-dimethylphenyl)succinamide typically involves the reaction of succinic anhydride with 3,5-dimethylaniline. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of N,N’-bis(3,5-dimethylphenyl)succinamide may involve large-scale batch reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(3,5-dimethylphenyl)succinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted amides .
Scientific Research Applications
N,N’-bis(3,5-dimethylphenyl)succinamide has several scientific research applications:
Mechanism of Action
The mechanism by which N,N’-bis(3,5-dimethylphenyl)succinamide exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms and identify the precise molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(4-methylphenyl)succinamide
- N,N’-bis(2,6-dimethylphenyl)succinamide
- N,N’-bis(3,5-dimethylphenyl)oxalamide
Uniqueness
N,N’-bis(3,5-dimethylphenyl)succinamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C20H24N2O2 |
|---|---|
Molecular Weight |
324.4g/mol |
IUPAC Name |
N,N'-bis(3,5-dimethylphenyl)butanediamide |
InChI |
InChI=1S/C20H24N2O2/c1-13-7-14(2)10-17(9-13)21-19(23)5-6-20(24)22-18-11-15(3)8-16(4)12-18/h7-12H,5-6H2,1-4H3,(H,21,23)(H,22,24) |
InChI Key |
NPYCTUFXGNJMGE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)CCC(=O)NC2=CC(=CC(=C2)C)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CCC(=O)NC2=CC(=CC(=C2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-(4-morpholinyl)-3-[(4-propoxybenzoyl)amino]benzoate](/img/structure/B505786.png)
![Ethyl 3-[(4-isopropoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B505788.png)
![Methyl 3-[(4-chlorobenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B505792.png)
![Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B505793.png)
![Methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B505794.png)
![Ethyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B505796.png)
![N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-3-fluorobenzamide](/img/structure/B505798.png)
![N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]propanamide](/img/structure/B505799.png)
![Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-morpholinyl)benzoate](/img/structure/B505800.png)


![5-chloro-2-methoxy-N-[5-methoxy-2-(morpholin-4-yl)phenyl]benzamide](/img/structure/B505804.png)
![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}pentanamide](/img/structure/B505806.png)
